molecular formula C13H22O B14467334 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- CAS No. 67923-53-9

3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-

Cat. No.: B14467334
CAS No.: 67923-53-9
M. Wt: 194.31 g/mol
InChI Key: WQTLBWPUJXRBIN-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H22O. It is also known by other names such as α-Ionol and 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-trans-3-buten-2-ol . This compound is characterized by its unique structure, which includes a butenol group attached to a cyclohexenyl ring with three methyl groups. It is commonly used in various applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with buten-2-ol in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 40-220°C and the use of a polar column for gas chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. It is known to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound may also interact with specific receptors in the body, leading to various physiological effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds such as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one and 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 3-Buten-2-ol, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)- lies in its specific arrangement of the butenol and cyclohexenyl groups, which contribute to its distinctive chemical behavior and applications.

Properties

CAS No.

67923-53-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-ol

InChI

InChI=1S/C13H22O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-14H,8H2,1-4H3

InChI Key

WQTLBWPUJXRBIN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1C=CC(C)O)C)C

Origin of Product

United States

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